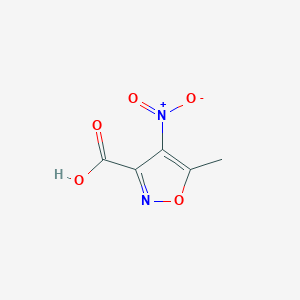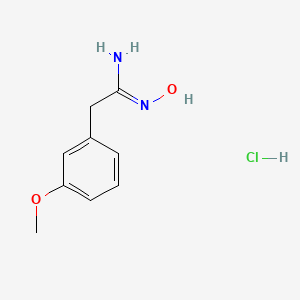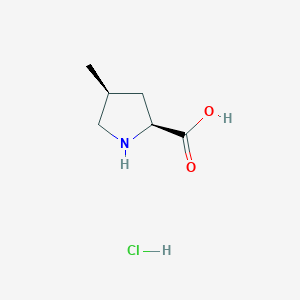![molecular formula C10H7N3OS B1393031 2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1255777-71-9](/img/structure/B1393031.png)
2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, which is a class of compounds that “2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one” belongs to, has been explored in various studies . These compounds are synthesized using a broad range of organic reactions with 5-aminopyrazole as a precursor .Scientific Research Applications
1. Fluorescent Molecules for Studying Intracellular Processes
- Application Summary : This compound is used as a strategic compound for optical applications due to its simpler and greener synthetic methodology and tunable photophysical properties .
- Methods of Application : The study identified a family of pyrazolo[1,5-a]pyrimidines (PPs) as strategic compounds for optical applications. The PPs bearing simple aryl groups allow good solid-state emission intensities .
- Results or Outcomes : The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
2. Phosphodiesterase 2A Inhibitors for Cognitive Disorders
- Application Summary : Selective inhibition of phosphodiesterase (PDE) 2A is a novel approach to treat cognitive impairment in neuropsychiatric and neurodegenerative disorders .
- Methods of Application : The study describes a drug design strategy for a new series of lead compounds structurally distinct from their clinical candidate .
- Results or Outcomes : The discovery of a new compound robustly increased 3′,5′-cyclic guanosine monophosphate (cGMP) levels in the rat brain following an oral dose, and attenuated MK-801-induced episodic memory deficits in a passive avoidance task in rats .
3. PI3Kα/mTOR Dual Inhibitors for Cancer Therapy
- Application Summary : A new series of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives were synthesized as novel PI3Kα/mTOR dual inhibitors for cancer therapy .
- Methods of Application : All compounds were evaluated for the IC50 values against three cancer cell lines (A549, MCF-7, and Hela) .
- Results or Outcomes : The results of this study are not provided in the source .
4. CDK2 Inhibitors for Cancer Treatment
- Application Summary : This compound is used as a novel CDK2 inhibitor for cancer treatment. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
- Methods of Application : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .
- Results or Outcomes : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
5. Antimicrobial Agents
- Application Summary : Some compounds of this class were found to possess promising antimicrobial potential .
- Methods of Application : The study does not provide specific methods of application .
- Results or Outcomes : The biological screening identified that some compounds were found to possess promising antimicrobial potential with MIC values ranging from 6.25 to 50 μg/mL .
6. Cannabinoid-1 (CB1) Receptor Antagonists
- Application Summary : This compound is used as a potent and selective cannabinoid-1 (CB1) receptor antagonist .
- Methods of Application : The study does not provide specific methods of application .
- Results or Outcomes : The study does not provide specific results or outcomes .
7. Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives
- Application Summary : This compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
- Methods of Application : The study does not provide specific methods of application .
- Results or Outcomes : The study does not provide specific results or outcomes .
8. Antimicrobial Agents
- Application Summary : Some compounds of this class were found to possess promising antimicrobial potential .
- Methods of Application : The study does not provide specific methods of application .
- Results or Outcomes : The biological screening identified that some compounds were found to possess promising antimicrobial potential with MIC values ranging from 6.25 to 50 μg/mL .
9. Cannabinoid-1 (CB1) Receptor Antagonists
Future Directions
properties
IUPAC Name |
2-thiophen-2-yl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c14-10-8-6-7(9-2-1-5-15-9)12-13(8)4-3-11-10/h1-6H,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZQKQQKMLNRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=CNC(=O)C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



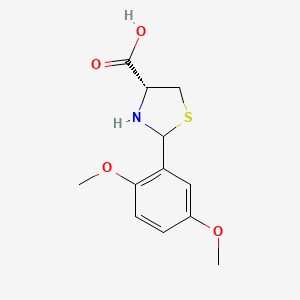
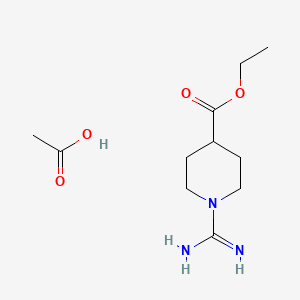
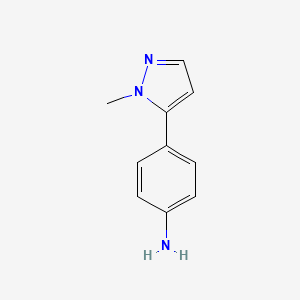
![2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392954.png)
![2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392955.png)
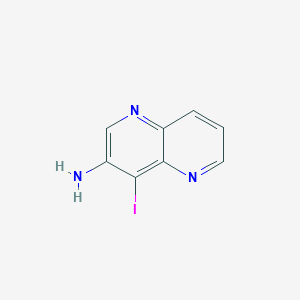
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1392957.png)
![1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine](/img/structure/B1392958.png)
